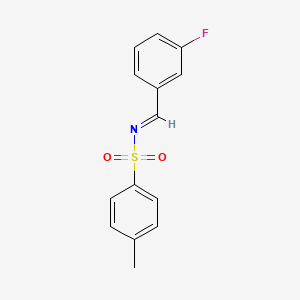![molecular formula C12H13BrN2O2S B13647166 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.22 g/mol This compound is known for its unique structure, which includes a bromomethyl group, a methylphenyl group, and a methanesulfonyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole typically involves multi-step organic reactions. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and pyrazole derivatives under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The methanesulfonyl group may also play a role in enhancing the compound’s reactivity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and sulfonyl-containing pyrazoles . These compounds share structural similarities but may differ in their reactivity and applications. For example, compounds with different substituents on the pyrazole ring or variations in the sulfonyl group may exhibit distinct biological activities or chemical properties .
Propriétés
Formule moléculaire |
C12H13BrN2O2S |
|---|---|
Poids moléculaire |
329.21 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-methylphenyl]-4-methylsulfonylpyrazole |
InChI |
InChI=1S/C12H13BrN2O2S/c1-9-5-10(6-13)3-4-12(9)15-8-11(7-14-15)18(2,16)17/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
FHVBQARUXMUMQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CBr)N2C=C(C=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


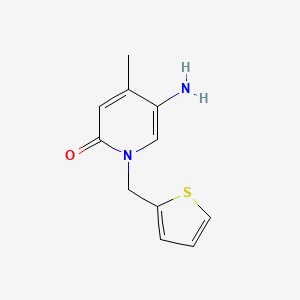
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)

![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
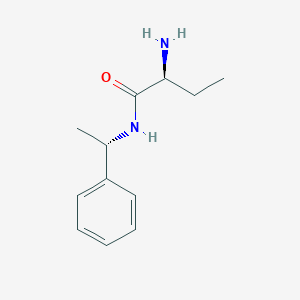
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
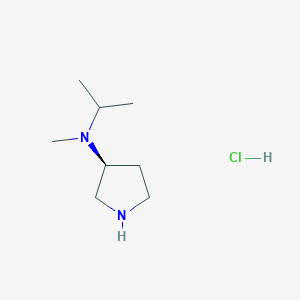
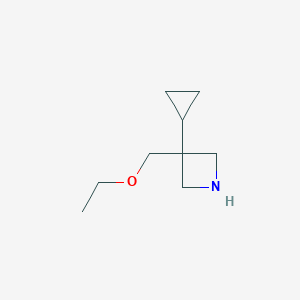

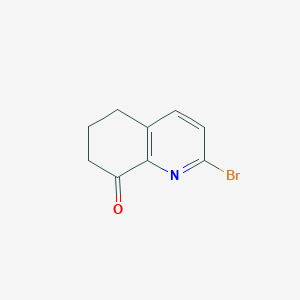
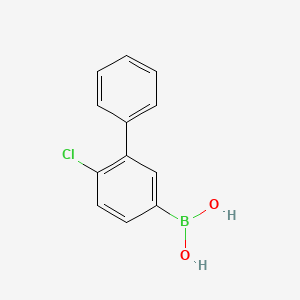
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
